
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with amines or amides. The specific synthetic route for this compound may involve:
Condensation Reaction: Anthranilic acid derivative reacts with 2-(dimethylamino)ethylamine and 3-pyridinecarboxaldehyde under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone ring.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the quinazolinone ring or the pyridine moiety.
Substitution: Substitution reactions can occur at various positions on the quinazolinone or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may lead to dihydroquinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with various biological receptors.
Medicine
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Drug Development: Used as a lead compound in drug discovery programs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Incorporated into formulations for therapeutic use.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites.
Receptor Modulation: Modulates receptor activity by binding to receptor sites.
Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Quinazolinone: Basic structure with various substitutions.
2,3-Dihydroquinazolinone: Lacks the pyridine moiety.
Pyridine Derivatives: Compounds with similar pyridine structures.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride lies in its specific substitution pattern, which may confer unique biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
3519-93-5 |
|---|---|
Molekularformel |
C17H21ClN4O |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-3-pyridin-3-yl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H20N4O.ClH/c1-19(2)10-11-20-13-21(14-6-5-9-18-12-14)17(22)15-7-3-4-8-16(15)20;/h3-9,12H,10-11,13H2,1-2H3;1H |
InChI-Schlüssel |
ZAAUWZNIKBIMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1CN(C(=O)C2=CC=CC=C21)C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



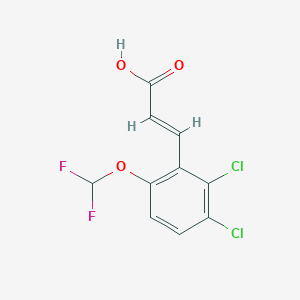

![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
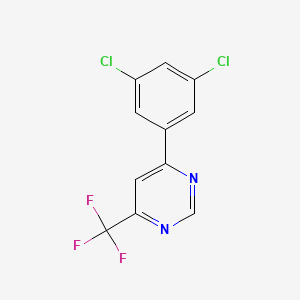
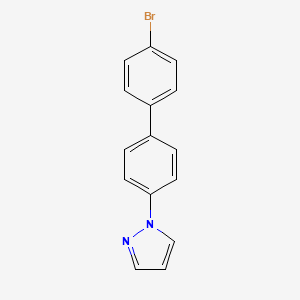
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
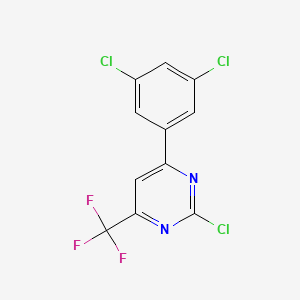
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
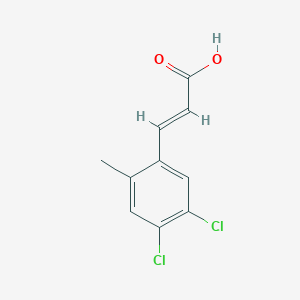
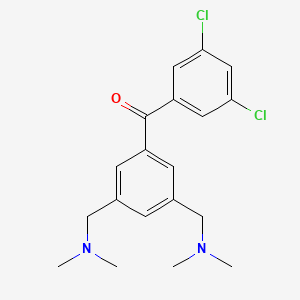
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)


